molecular formula C18H18N2O3 B14942178 4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole

4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole

Katalognummer: B14942178
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: XEAGVVONBZFFGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of hydrazones derived from the condensation of hydrazine with 1,3-diketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form hydrazines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazines or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and other industrial applications.

Wirkmechanismus

The mechanism of action of 4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3,5-dimethoxyphenyl)-3-phenyl-1H-pyrazole
  • 4-(4-methoxyphenyl)-3-phenyl-1H-pyrazole
  • 4-(3,5-dimethoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazole

Uniqueness

4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of methoxy groups on both phenyl rings. This structural feature can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups can provide distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C18H18N2O3

Molekulargewicht

310.3 g/mol

IUPAC-Name

4-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C18H18N2O3/c1-21-14-6-4-12(5-7-14)18-17(11-19-20-18)13-8-15(22-2)10-16(9-13)23-3/h4-11H,1-3H3,(H,19,20)

InChI-Schlüssel

XEAGVVONBZFFGE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.